CID 136400493

Descripción

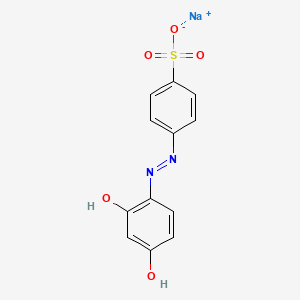

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

547-57-9 |

|---|---|

Fórmula molecular |

C12H10N2NaO5S |

Peso molecular |

317.27 g/mol |

Nombre IUPAC |

sodium 4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19); |

Clave InChI |

IHFYTCCYSYGTME-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

547-57-9 |

Descripción física |

Brown solid; [Merck Index] Brown powder; [Acros Organics MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC 10441; NSC10441; NSC-1044; Chrysoine S Extra Pure |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Pathways for Tropaeolin O

The primary and well-established method for the synthesis of Tropaeolin O involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. unb.ca

The synthesis commences with the diazotization of sulfanilic acid. In this step, sulfanilic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, under cold conditions (usually below 5°C) to form the corresponding diazonium salt. researchgate.netyoutube.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. researchgate.net

The resulting diazonium salt is then immediately coupled with resorcinol (B1680541) in an alkaline medium. researchgate.net The resorcinol acts as the coupling component, and the reaction proceeds via an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of resorcinol. unb.caresearchgate.net The coupling typically occurs at the position para to one of the hydroxyl groups of the resorcinol. The reaction mixture is then typically subjected to salting out, filtration, and drying to yield the final Tropaeolin O product.

Table 1: Key Reactants in Tropaeolin O Synthesis

| Reactant | Role |

| Sulfanilic acid | Aromatic amine precursor for the diazonium salt |

| Sodium nitrite | Source of nitrous acid for diazotization |

| Hydrochloric acid | Provides the acidic medium for diazotization |

| Resorcinol | Coupling component |

| Sodium hydroxide | Provides the alkaline medium for the coupling reaction |

Functionalization and Derivatization for Enhanced Research Utility

The structure of Tropaeolin O, with its reactive hydroxyl groups and aromatic rings, presents opportunities for further chemical modification. These derivatization strategies aim to alter the dye's properties, such as its color, solubility, or binding affinity, to expand its applications in research.

Azocoupling Reactions for Novel Dye Formation

Tropaeolin O can itself act as a coupling component in further azo coupling reactions to form more complex dye structures, such as disazo dyes. Under specific pH conditions, Tropaeolin O can undergo a coupling reaction to form a blue disazo dye. This transformation highlights the potential to use Tropaeolin O as a building block for new colorants with different spectral properties.

Strategies for Modifying Tropaeolin O Structure

Beyond extending the azo system, the Tropaeolin O molecule can be modified at other functional sites. One potential strategy involves the formation of metal complexes. A related compound, Tropaeolin OO, has been shown to form complexes with metal ions like palladium(II), where the metal binds to the nitrogen and carbon atoms of the phenyl ring. mdpi.com This suggests that Tropaeolin O could also act as a ligand, with its hydroxyl and azo groups participating in the coordination of metal ions. Such modifications could lead to the development of new analytical reagents or materials with interesting catalytic or optical properties.

Further derivatization could potentially involve reactions of the hydroxyl groups on the resorcinol ring. These could include etherification or esterification to alter the solubility and electronic properties of the dye.

Table 2: Potential Derivatization Strategies for Tropaeolin O

| Derivatization Strategy | Potential Outcome |

| Further Azocoupling | Formation of disazo or polyazo dyes with altered colors |

| Metal Complexation | Creation of novel analytical reagents or functional materials |

| Hydroxyl Group Modification | Alteration of solubility, and electronic properties |

Advanced Spectroscopic Characterization and Quantum Chemical Studies

Ultraviolet-Visible Spectroscopy of Tropaeolin O Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like Tropaeolin O. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the resulting spectrum provides valuable information about the compound's structure and environment.

Absorption Spectra and Molar Absorptivity

The UV-Vis spectrum of Tropaeolin O is characterized by distinct absorption bands that are influenced by the solvent and the pH of the solution. mdpi.com In an aqueous solution, Tropaeolin O typically exhibits two strong absorption maxima. mdpi.com One maximum is located in the ultraviolet region around 272 nm, and the other appears in the visible region at approximately 445 nm. mdpi.com These absorption peaks are attributed to π-π* electronic transitions within the conjugated system of the azo dye.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter determined from UV-Vis spectroscopy. For Tropaeolin O, the molar absorptivity values are dependent on the specific conditions of the measurement, including pH. mdpi.com

Table 1: UV-Vis Absorption Maxima and Molar Absorptivity of Tropaeolin O in Aqueous Solution

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |

|---|---|---|

| 272 nm | Varies with concentration | Aqueous solution mdpi.com |

| 445 nm | Varies with concentration | Aqueous solution mdpi.com |

| 492 nm | Not specified | Not specified researchgate.net |

pH-Dependent Spectroscopic Behavior

The UV-Vis spectrum of Tropaeolin O is highly sensitive to changes in pH, a property that underlies its use as a pH indicator. mdpi.comgspchem.com As the pH of the solution changes, the ionization state of the molecule's hydroxyl groups is altered, leading to shifts in the absorption maxima.

In a buffer solution with a pH ranging from 2.09 to 6.09, Tropaeolin O generally shows two main absorption peaks at approximately 270 nm and 445 nm. mdpi.com However, at a lower pH of 2.09, these maxima shift to 207 nm and 460 nm. mdpi.com This hypsochromic (blue) shift at lower pH is indicative of changes in the electronic structure of the dye due to protonation. The transition range for the color change of Tropaeolin O is reported to be between pH 11.1 and 12.7, where the color changes from yellow to brown. upi.edu

Table 2: pH-Dependent Absorption Maxima of Tropaeolin O

| pH | Wavelength 1 (λmax) | Wavelength 2 (λmax) | Solvent |

|---|---|---|---|

| Aqueous | 272 nm | 445 nm | Water mdpi.com |

| 2.09 | 207 nm | 460 nm | B-R buffer mdpi.com |

| 2.87 - 6.09 | 270 nm | 445 nm | B-R buffer mdpi.com |

Spectral Shifts upon Metal Complexation

The interaction of Tropaeolin O with metal ions can induce significant changes in its UV-Vis spectrum, a phenomenon that is exploited for the development of chemical sensors. mdpi.com The formation of a metal-ligand complex alters the electronic distribution within the dye molecule, resulting in bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.

For instance, in the presence of palladium(II) ions, the characteristic absorption peaks of Tropaeolin O at 270 nm and 445 nm decrease in intensity, while new peaks appear at 297 nm, 544 nm, and 703 nm. mdpi.com This indicates the formation of a metalorganic complex. mdpi.com The color of the solution also changes from orange to pink, purple, and blue depending on the experimental conditions and aging time. mdpi.com The optimal conditions for the determination of Pd(II) ions using Tropaeolin O have been found to be a pH of 4.10 and a temperature of 50 or 60 °C. mdpi.com

Fluorescence Spectroscopy of Tropaeolin O Systems

Fluorescence spectroscopy provides insights into the electronic structure and dynamics of excited states of molecules. While detailed intrinsic fluorescence data for Tropaeolin O is not extensively available in the reviewed literature, some studies highlight its application in fluorescence-based sensing. Tropaeolin O sodium salt is reported to exhibit synchronous fluorescence upon reaction with hydroxyl ions. nih.gov This property has potential applications in the detection of substances like hydrochloric acid and p-hydroxybenzoic acid. nih.gov Furthermore, a tandem UV-Vis and fluorescence spectroscopy method has been developed for the detection of Pd(II) ions, where the formation of a complex leads to changes in the fluorescence spectrum. mdpi.com

Infrared Spectroscopic Analysis of Tropaeolin O

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Specific vibrational modes correspond to specific types of chemical bonds.

While a detailed and assigned FTIR spectrum specifically for Tropaeolin O was not found in the provided search results, general principles of IR spectroscopy can be applied to predict the expected characteristic absorption bands based on its molecular structure. The structure of Tropaeolin O contains several key functional groups that would give rise to distinct IR peaks:

O-H Stretching: The hydroxyl (-OH) groups would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.

N=N Stretching: The azo group (-N=N-) stretching vibration is typically weak and appears in the 1400-1630 cm⁻¹ region.

S=O Stretching: The sulfonate group (-SO₃H) would show strong, characteristic stretching vibrations for the S=O bonds, typically in the 1350-1420 cm⁻¹ (asymmetric) and 1150-1210 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups would be observed in the 1200-1300 cm⁻¹ range.

A comprehensive FTIR analysis would be invaluable for confirming the presence of these functional groups and for studying intermolecular interactions, such as hydrogen bonding. scielo.brnih.gov

Theoretical Studies and Computational Chemistry Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and spectroscopic properties of molecules like Tropaeolin O. mdpi.comnih.gov These computational methods can be used to predict and interpret experimental results.

DFT calculations have been performed to visualize and understand the structural changes that occur in Tropaeolin O solutions, particularly in the context of its interaction with metal ions like palladium. mdpi.com It is assumed that in the relevant pH range, Tropaeolin O exists predominantly in its anionic trans-conformer, although the cis form is also present. mdpi.com

Theoretical calculations of the electronic spectrum of Tropaeolin O have been conducted using time-dependent DFT (TD-DFT) with the B3LYP functional and the LanL2DZ basis set. mdpi.com These calculations, performed in a simulated water solvent using the Conductor-like Polarizable Continuum Model (CPCM), show good agreement with experimental data. mdpi.com The calculated spectrum for Tropaeolin O reveals three peaks at 272 nm, 330 nm, and 480 nm. mdpi.com The peak at 480 nm is associated with the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. mdpi.com

Furthermore, computational studies have been used to model the electronic spectra of Tropaeolin O complexed with a palladium ion and an acetate (B1210297) ligand. mdpi.com The theoretical spectrum for this complex shows peaks at 324, 347, 485, 546, and 620 nm, which aligns well with the experimental spectrum observed after 24 hours of reaction. mdpi.com In this complex, the HOMO is primarily localized on the palladium and acetate ligand, while the LUMO is located on the Tropaeolin O molecule. mdpi.com The appearance of a peak around 620 nm is attributed to a metal-to-ligand charge transfer (MLCT) transition. mdpi.com

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a system can be determined from its electron density (ρ), which is a function of only three spatial coordinates, making it computationally more tractable than wave function-based methods, especially for larger systems. nih.gov DFT calculations are widely employed to predict experimental results and to provide a deeper understanding of molecular properties and reaction mechanisms. mdpi.com

For azo dyes, which are structurally similar to Tropaeolin O, DFT has been used to elucidate their electronic properties. For instance, in studies of the related compound Orange II (Acid Orange 7), DFT calculations have been performed to understand its structure and bonding. nih.govacs.org Such analyses involve calculating key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental, as the energy difference between them (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to calculate various global chemical reactivity descriptors. These parameters, derived from the frontier molecular orbital energies, help in evaluating the stability and reactivity of the molecules. wikipedia.orgacs.org Natural Population Analysis (NPA) can also be performed to determine the natural charges on each atom within the molecule, revealing sites that are more susceptible to nucleophilic or electrophilic attack. acs.orgnih.gov Although specific DFT studies on Tropaeolin O are not extensively documented in the provided sources, the methodologies applied to other azo dyes like Orange II and Reactive Orange 16 are directly applicable and provide a framework for understanding its electronic structure. nih.govresearchgate.net

Table 1: Electronic Properties of Azo Dyes Calculated via DFT (Illustrative Examples)

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Characterizes electron-donating capability and susceptibility to electrophilic attack. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Characterizes electron-accepting capability and susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. wikipedia.org |

| Natural Atomic Charges | Distribution of electron charge among the atoms in the molecule, calculated via NPA. | Identifies reactive sites for chemical reactions and intermolecular interactions. nih.gov |

| Global Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. acs.org |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interaction with external electric fields. nih.gov |

Computational Prediction of Molecular Conformations and Electronic Transitions

Computational chemistry provides essential tools for predicting the stable three-dimensional arrangements (conformations) of molecules and their corresponding electronic transitions, which are observed experimentally using techniques like UV-visible spectroscopy. nih.gov For azo dyes, a key conformational aspect is the potential for azo-hydrazone tautomerism, where the molecule can exist in two different structural forms that are in equilibrium. DFT calculations are instrumental in determining the relative stability of these tautomers. For example, studies on Orange II have shown it exists predominantly as the hydrazone tautomer in aqueous solution. nih.govacs.org The geometry of each potential conformer is optimized to find the lowest energy state on the potential energy surface. nih.gov

Once the stable conformation is determined, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra. mdpi.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can then be compared with experimental data to assign specific absorption bands to particular electronic transitions within the molecule, such as π → π* and n → π* transitions. calpaclab.com

For instance, a computational study on the related Tropaeolin OO predicted an absorption spectrum with peaks at 272, 330, and 480 nm, with the 480 nm peak being associated with the HOMO-LUMO transition. mdpi.com Similarly, detailed TD-DFT calculations on other azo dyes have successfully assigned the bands observed in their UV-visible spectra to specific electronic transitions calculated for their stable hydrazone forms. nih.govacs.org

Table 2: Example of Predicted Electronic Transitions for an Azo Dye (Orange II) using Computational Methods

| Parameter | Description | Example Calculated Value | Reference |

| Wavelength (λmax) | The wavelength at which the molecule absorbs light most strongly. | 484 nm | nih.gov |

| Excitation Energy (Eexc) | The energy required to promote an electron to a higher energy state. | 2.56 eV | nih.gov |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular transition. | 1.009 | nih.gov |

Note: The data presented are for the related compound Orange II, as detailed in the cited literature, and serve to illustrate the outputs of computational prediction.

Circular Dichroism Spectrometry in Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgphotophysics.com This phenomenon is exclusively observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. photophysics.com Since the molecular structure of Tropaeolin O is achiral (it possesses a plane of symmetry), it does not exhibit a CD signal in isolation.

However, an achiral molecule like Tropaeolin O can be induced to give a CD signal when placed in a chiral environment. This phenomenon is known as induced circular dichroism (ICD). rsc.org The interaction between the achiral chromophore (the light-absorbing part of the dye) and a chiral host molecule can lead to a transfer of chirality, resulting in a measurable CD spectrum for the dye. The resulting CD signal provides information about the binding of the dye and the local stereochemical environment of the host molecule. worlddyevariety.com

Potential applications could involve using Tropaeolin O as a spectroscopic probe for chiral systems. For example, when an achiral dye binds to the asymmetric environment of a protein's binding pocket or is included within the chiral cavity of a host molecule like a cyclodextrin (B1172386), its electronic transitions can become optically active. photophysics.comacs.org The resulting CD spectrum is sensitive to the conformation and configuration of the chiral host, making it a useful tool for studying molecular recognition, binding events, and the structure of complex biological systems. worlddyevariety.comnih.gov While specific studies employing Tropaeolin O in this manner were not identified in the provided sources, the principles of ICD are well-established for other dyes and chromophores. rsc.org

Table 3: Principles of Circular Dichroism (CD) in Chiral and Achiral Systems

| Concept | Description | Application to Tropaeolin O |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. Enantiomers are pairs of chiral molecules. photophysics.com | Tropaeolin O is an achiral molecule and thus does not have an enantiomer. |

| Circular Dichroism (CD) | The differential absorption of left- and right-circularly polarized light, exhibited only by chiral molecules in their absorption bands. wikipedia.org | As an isolated molecule, Tropaeolin O is CD-inactive. |

| Induced CD (ICD) | A phenomenon where an achiral chromophore becomes optically active and produces a CD signal upon non-covalent or covalent interaction with a chiral molecule or environment. rsc.org | Tropaeolin O could potentially be used as a probe, where its binding to a chiral host (e.g., protein, DNA, cyclodextrin) would generate a CD signal. photophysics.comworlddyevariety.com |

| Exciton Coupling | An interaction between two or more chromophores held in a chiral orientation. This can generate a strong and characteristic CD signal. | If multiple Tropaeolin O molecules were to bind to a chiral scaffold in a fixed, close, and defined orientation, exciton-coupled CD could be observed. nih.gov |

Mechanistic Investigations of Interactions and Complexation

Metal Ion Complexation Chemistry of Tropaeolin O

Tropaeolin O, an azo dye, demonstrates notable interactions with various metal ions, leading to the formation of metal-organic complexes. This behavior is foundational to its application in areas such as the spectrophotometric determination of trace metals. The complexation process often results in significant changes in the ultraviolet-visible (UV-Vis) absorption spectra, indicating the formation of new chemical species.

The interaction between Tropaeolin O (TR) and Palladium(II) ions has been a subject of detailed study, revealing a complex formation process that is sensitive to experimental conditions such as pH, temperature, and the molar ratio of the reactants. When an aqueous solution of Tropaeolin O is mixed with a solution containing Pd(II) ions, a dynamic color change is observed, transitioning from the original orange of the dye to dark orange, red, pink, and eventually purple. mdpi.com This color evolution is a visual indicator of the formation of a metal-organic complex.

Spectrophotometric analysis shows that the resulting complex exhibits a characteristic UV-Vis spectrum with two maxima, which allows for the selective determination of palladium. mdpi.com The optimal conditions for the rapid determination of Pd(II) ions have been identified as a pH of 4.10 and a temperature of 50 or 60 °C, with a volumetric ratio of Pd(II) to Tropaeolin O of 2.5:1.5. mdpi.com Under these conditions, a prompt response is achieved within one hour. mdpi.com

Job's plots, a method used to determine the stoichiometry of a chemical complex, have been employed to elucidate the nature of the Tropaeolin O-Pd(II) complex. These plots, constructed from spectral data at various volumetric proportions of the reactants and at different pH values, indicate the molar ratio of the metal ion to the ligand in the complex. mdpi.com

Table 1: Optimal Conditions for Tropaeolin O - Pd(II) Complex Formation for Analytical Purposes

| Parameter | Optimal Value |

|---|---|

| pH | 4.10 |

| Temperature | 50 or 60 °C |

| Volumetric Ratio (Pd(II):TR) | 2.5:1.5 |

| Response Time | Within 1 hour |

This data is compiled from research focused on the analytical application of the complexation reaction. mdpi.com

The formation of this complex provides a basis for a selective spectrophotometric method for the determination of Pd(II) ions, even in the presence of other cations like Na, K, Mg, Zn, Co, Ni, Al, and certain platinum species. mdpi.com

While specific detailed studies on the direct interaction and complex formation of Tropaeolin O with Osmium(IV) ions were not found in the provided search results, the general principles of metal-azo dye complexation suggest that such an interaction is plausible. Azo dyes are known to form complexes with a wide range of transition metals. iiardjournals.org

Metal-azo dye complexes are a significant class of compounds where a metal ion is coordinated to an organic azo dye ligand. wikipedia.org The formation of these complexes is a cornerstone of the chemistry of many dyes and pigments. Azo dyes, characterized by the presence of the -N=N- functional group, can act as ligands, binding to metal ions through one or both of the azo nitrogen atoms. wikipedia.orgresearchgate.net

The coordination of the metal ion to the azo dye often involves other donor atoms present in the dye molecule, such as hydroxyl (-OH) or amino (-NH2) groups, leading to the formation of stable chelate rings. researchgate.net For instance, azo dyes derived from naphthols often form metal complexes through the complexation of one of the azo nitrogen centers and the oxygen of a hydroxyl group. wikipedia.org This chelation enhances the stability of the resulting complex.

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. upb.ro The geometry of the resulting complex is dictated by the coordination number and preference of the metal ion, as well as the steric and electronic properties of the azo dye ligand. Geometries such as octahedral and tetrahedral have been observed for various metal-azo dye complexes. researchgate.net

The complexation process invariably leads to a shift in the absorption spectrum of the dye. iiardjournals.org This is due to the alteration of the electronic structure of the chromophore upon coordination with the metal ion. This phenomenon is the basis for the use of azo dyes as indicators and as sensors for metal ion detection. researchgate.net

Supramolecular Interactions of Tropaeolin O

Beyond covalent bond formation with metal ions, Tropaeolin O also engages in non-covalent interactions to form supramolecular assemblies. These interactions are driven by a variety of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

Tropaeolin O has been shown to form inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This host-guest chemistry has been investigated primarily with β-cyclodextrin (β-CD) and its derivatives.

Spectrophotometric and infrared spectroscopy studies have demonstrated that Tropaeolin O (TPOO) forms a 1:1 host-guest complex with β-cyclodextrin. nih.gov The formation of this complex is influenced by factors such as pH, the concentration of β-CD, the solvent, and the ionic strength of the solution. nih.gov The apparent formation constant for the 1:1 complex between Tropaeolin O and β-cyclodextrin has been determined to be 1.50 x 10³ l mol⁻¹. nih.gov

Furthermore, studies with permethylated β-cyclodextrin (PCD) have revealed a more complex interaction. In this system, the monoanionic form of Tropaeolin O is included in a fast step to form a 1:1 complex (TR·PCD), which is then followed by a slower formation of a 2:1 complex ((TR)₂·PCD), where a tropaeolin dimer is included within the cyclodextrin (B1172386) cavity. rsc.org

Table 2: Equilibrium and Kinetic Data for Tropaeolin O Complexation with Permethylated β-Cyclodextrin at 298.2 K

| Parameter | Value |

|---|---|

| K₁ (1:1 complex formation constant) | (1.24 ± 0.05) × 10² dm³ mol⁻¹ |

| K₂ (2:1 complex formation constant) | (4.82 ± 0.42) × 10⁴ dm³ mol⁻¹ |

| k₂ (forward rate constant for 2:1 complex) | (1.68 ± 0.09) × 10⁸ dm³ mol⁻¹ s⁻¹ |

| k₋₂ (reverse rate constant for 2:1 complex) | (3.48 ± 0.11) × 10³ s⁻¹ |

Data obtained in aqueous solutions buffered at pH 5.50. rsc.org

The formation of supramolecular complexes, such as those between Tropaeolin O and cyclodextrins, is governed by a combination of non-covalent interactions. These interactions work in concert to stabilize the host-guest assembly. The primary driving forces for the inclusion of a guest molecule like Tropaeolin O into the hydrophobic cavity of a cyclodextrin are typically hydrophobic interactions and van der Waals forces.

The binding mechanism in supramolecular systems can be described by several models, including:

Size/Shape-Fit: The principle of complementarity, often referred to as Fischer's "lock-and-key" principle, plays a crucial role. researchgate.net The guest molecule must have dimensions and a shape that are compatible with the host's cavity to form a stable complex. researchgate.net

Induced-Fit: In this model, the binding of the guest molecule induces a conformational change in the host molecule to achieve a more stable complex. nih.gov

Conformational Selection: This mechanism posits that the host molecule exists in an equilibrium of different conformations, and the guest molecule selectively binds to the conformation that provides the best fit. nih.gov

Multiple Recognition: The stability of the complex is often enhanced by multiple, simultaneous non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-stacking, in addition to hydrophobic interactions. researchgate.net

In the context of Tropaeolin O and cyclodextrins, the hydrophobic portions of the dye molecule are likely encapsulated within the cyclodextrin cavity, driven by the release of high-energy water molecules from the cavity into the bulk solution, which is an entropically favorable process. The specific orientation of the guest within the host is determined by the need to maximize favorable interactions and minimize unfavorable steric clashes.

Interactions with Other Supramolecular Hosts (e.g., Hemicucurbiturils)

The study of host-guest chemistry provides a framework for understanding how small molecules like Tropaeolin O can be encapsulated within larger host molecules, leading to changes in their physical and chemical properties. Supramolecular hosts such as cucurbiturils and their derivatives are known to form stable complexes with a variety of guest molecules in aqueous solutions. nih.govresearchgate.net These interactions are driven by a combination of forces including ion-dipole interactions, electrostatic forces, hydrogen bonding, and hydrophobic effects. nih.gov

Cucurbiturils (CB[n]) are a family of macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their structure is characterized by a hydrophobic inner cavity and two polar, carbonyl-fringed portals. nih.govresearchgate.net The hydrophobic cavity can encapsulate guest molecules or fragments of appropriate size and shape, while the portals can interact with cations, further stabilizing the host-guest complex. researchgate.net This encapsulation can enhance the solubility and stability of guest molecules. nih.gov For instance, cucurbit nih.govuril (CB nih.gov) has been shown to form stable ternary complexes by simultaneously binding an electron-deficient guest and an electron-rich guest, a principle that can be used to construct complex supramolecular assemblies. nih.gov

While the principles of supramolecular chemistry suggest that Tropaeolin O, with its aromatic rings and sulfonate group, could potentially form inclusion complexes with hosts like hemicucurbiturils, specific research detailing such interactions was not found in the searched scientific literature. The formation of such a complex would likely involve the insertion of one of its phenyl or naphthyl rings into the hydrophobic cavity of the host.

Binding Studies with Biological Macromolecules in Research Contexts

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and molecular biology. These studies elucidate the mechanisms by which compounds may exert biological effects.

The binding of small molecules to deoxyribonucleic acid (DNA) can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions. Intercalators insert themselves between the base pairs of the DNA double helix, while groove binders fit into the minor or major grooves of the helix. Electrostatic interactions often occur between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Research on various small molecules provides insight into these binding mechanisms. For example, studies on the interaction between the flavonoid luteolin (B72000) and calf thymus DNA (ct-DNA) have suggested an intercalation mode of binding, driven mainly by hydrophobic interactions and hydrogen bonds. nih.gov Similarly, molecular docking and spectroscopic studies of other compounds, like indomethacin (B1671933) and cinacalcet, have indicated a preference for minor groove binding. nih.govmdpi.com The binding affinity is often quantified by a binding constant (K), with values for groove binders typically being in the order of 10³ to 10⁵ M⁻¹. nih.govnih.govmdpi.com

Despite the established methods for studying these interactions, specific experimental research and binding data for Tropaeolin O with DNA were not identified in the available literature. Given its anionic nature due to the sulfonate group, a strong electrostatic binding to the phosphate backbone is less likely, but interactions via its aromatic structure in the grooves or through intercalation remain a theoretical possibility.

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the circulatory system, responsible for carrying numerous endogenous and exogenous substances. nih.govnih.gov The study of a compound's interaction with BSA is a common preliminary step in assessing its pharmacokinetic profile. mdpi.comresearchgate.net

The binding of small molecules to proteins like BSA is typically driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic attractions. nih.govnih.govscielo.br Fluorescence quenching is a widely used technique to study these interactions. By monitoring the quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon addition of the compound, one can determine binding constants (Ka), the number of binding sites (n), and thermodynamic parameters (ΔH, ΔS, ΔG) that reveal the nature of the binding forces. nih.govscielo.br For many small molecules, binding to BSA is a spontaneous process primarily driven by hydrophobic forces and hydrogen bonds. nih.govscielo.br

While extensive research exists on the binding of various flavonoids and drugs to BSA nih.govnih.govscielo.br, specific studies quantifying the binding parameters and elucidating the interaction mechanism of Tropaeolin O with BSA or other proteins were not found in the searched literature. The presence of both hydrophobic aromatic rings and a charged sulfonate group in Tropaeolin O suggests that its binding to proteins would likely involve a combination of hydrophobic and electrostatic interactions. nih.gov

Mechanisms of Adsorption on Advanced Materials

The adsorption of dyes like Tropaeolin O onto various materials is critical for applications in water treatment and analytical sciences. The efficiency and mechanism of adsorption are governed by the physicochemical properties of both the dye (adsorbate) and the material (adsorbent).

The adsorption of organic molecules from aqueous solutions onto solid surfaces is a complex process driven by multiple intermolecular forces. researchgate.netmdpi.com

Electrostatic Interactions: These forces arise between charged species. Tropaeolin O is an anionic dye due to its sulfonate group (-SO₃⁻). Therefore, it is expected to adsorb strongly onto positively charged surfaces through electrostatic attraction. Conversely, it would be repelled by negatively charged surfaces. nih.gov One study on the degradation of a related compound, Tropaeolin OO, noted its adsorption onto solid iron via the sulfonate function, highlighting the role of this type of interaction. nih.gov

Hydrophobic Interactions: These interactions are a major driving force for the adsorption of nonpolar or weakly polar molecules onto hydrophobic surfaces in an aqueous environment. nih.gov The aromatic rings (phenyl and naphthyl) of Tropaeolin O are hydrophobic and can readily interact with nonpolar surfaces, leading to its removal from the water phase. nih.govresearchgate.net

Hydrogen Bonding: This interaction occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The Tropaeolin O molecule contains potential hydrogen bond acceptors (the oxygen atoms of the sulfonate group and the azo nitrogen atoms) and a donor (the N-H group of the secondary amine), allowing it to form hydrogen bonds with suitable functional groups on an adsorbent's surface. mdpi.com

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. Because the π-electron clouds of aromatic systems can interact with each other, this force is significant in the stabilization of molecular crystals and the adsorption of aromatic compounds onto certain materials. nih.govresearchgate.netrsc.org This interaction is crucial for the adsorption of aromatic organic pollutants onto carbon-based materials like graphene. researchgate.net

Analytical Chemistry Applications of Tropaeolin O

pH Indicator Applications in Volumetric Analysis

Tropaeolin O serves as a reliable pH indicator, a substance that signals the equivalence point in an acid-base titration through a distinct color change. sigmaaldrich.comcdhfinechemical.com In titrimetry, the selection of an appropriate indicator is crucial for accurate determination of the analyte concentration. ecsense.com The effectiveness of an indicator is defined by its pH transition range, the specific pH window in which its color change occurs.

For Tropaeolin O, this transition occurs in strongly alkaline conditions. nih.govwikipedia.org Research has established its pKa, the pH at which the indicator is half in its acid form and half in its base form, to be approximately 11.8. nih.gov The useful pH range for visual detection spans from 11.1 to 12.7. nih.govwikipedia.org Within this range, the indicator undergoes a transformation from its yellow acidic form to a reddish-brown basic form. nih.gov This characteristic makes it suitable for titrations involving a strong base and a weak acid, where the pH at the equivalence point is in the alkaline region.

Table 1: pH Indicator Profile of Tropaeolin O

| Property | Value | Reference |

| C.I. Name | Acid Orange 6 | wikipedia.org |

| CAS Number | 547-57-9 | wikipedia.orgsigmaaldrich.com |

| pH Transition Range | 11.1 - 12.7 | nih.govwikipedia.org |

| Color Change | Yellow to Brown/Reddish-Brown | nih.govwikipedia.org |

| pKa | ~11.8 | nih.gov |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry is an instrumental technique that measures the amount of light absorbed by a chemical substance. rsc.org By forming colored complexes with specific analytes, chromogenic reagents like Tropaeolin O allow for their quantitative determination. rsc.org The intensity of the color produced is directly proportional to the concentration of the analyte, a relationship defined by the Beer-Lambert law.

Tropaeolin O has been successfully employed as a chromogenic reagent for the spectrophotometric determination of certain platinum group metals.

Osmium(IV): A method for the determination of microgram quantities of Os(IV) utilizes its reaction with Tropaeolin O in a weakly acidic medium to form a dark-orange colored complex. sigmaaldrich.comresearchgate.net While the dye itself shows maximum absorbance around 393 nm, the analysis of the complex is performed at a wavelength of 540 nm, where the difference in absorbance between the complex and the reagent is maximal. researchgate.net This method is noted for its sensitivity. sigmaaldrich.com To enhance selectivity, especially in the presence of other platinum group elements, masking agents such as EDTA, citrate, or tartrate can be used to eliminate interference. sigmaaldrich.com

Palladium(II): The determination of Palladium(II) using spectrophotometry is a significant area of research due to the metal's industrial importance. semanticscholar.orgjchemrev.com While numerous organic reagents have been developed for this purpose, literature specifically detailing the use of Tropaeolin O is not as prevalent as for its structural analog, Tropaeolin OO. Research shows that Tropaeolin OO forms a colored complex with Pd(II) at an optimal pH of 4.10, allowing for its quantitative and qualitative determination. nih.govmdpi.comresearchgate.net This reaction is selective and enables the detection of Pd(II) even in the presence of other cations like Ni(II), Co(II), and Pt(IV). mdpi.comresearchgate.net The formation of the Pd(II)-Tropaeolin OO complex is characterized by the appearance of new absorption peaks at 297, 544, and 703 nm. mdpi.com

Table 2: Spectrophotometric Determination of Os(IV) and Pd(II)

| Analyte | Reagent | Key Findings | Wavelength (λmax) | Reference |

| Os(IV) | Tropaeolin O | Forms a dark-orange complex in weakly acidic media. Masking agents improve selectivity. | 540 nm | sigmaaldrich.comresearchgate.net |

| Pd(II) | Tropaeolin OO (example) | Forms a colored complex at pH 4.10. Selective in the presence of other metals. | 544 nm, 703 nm | mdpi.com |

A significant application of Tropaeolin O is in the quantitative assay of sulfanilamide-based drugs. A rapid, simple, and sensitive spectrophotometric method has been developed for a range of these compounds. nih.govbiosynth.com The method is based on a two-step chemical reaction. First, the primary aromatic amino group of the sulfanilamide (B372717) is diazotized using nitrite (B80452) in a hydrochloric acid medium. Second, the resulting diazonium salt is coupled with Tropaeolin O in an alkaline medium (pH 10.5) to form a stable, blue-colored disazo dye. nih.gov

The absorbance of this blue product is measured at its maximum wavelength (λmax) of 595 nm. nih.govbiosynth.com This method has been successfully applied to determine sulfanilamides in both model solutions and commercial pharmaceutical preparations. nih.govbiosynth.com Furthermore, Tropaeolin O has been used as a dye in pharmaceutical preparations for analyzing serum and urine samples and as an indicator for the presence of fatty acids in human serum. biosynth.com

Table 3: Spectrophotometric Assay of Sulfanilamides using Tropaeolin O

| Sulfanilamide Compound | Linear Range (μg/mL) | Reference |

| Sulfanilamide (SA) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfamerazine (SMR) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfamethazine (SMZ) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfadimethoxine (SDM) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfamethoxazole (SMX) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfadiazine (SDA) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulfathiazole (STZ) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulphaguanidine (SGN) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulphamonomethoxine (SMM) | 0.4 - 14.0 | nih.govbiosynth.com |

| Sulphamethoxypyridazine (SMP) | 0.4 - 14.0 | nih.govbiosynth.com |

Tropaeolin O can be utilized for the detection of anionic surfactants. biosynth.com As a cationic dye, it can interact with negatively charged surfactant molecules, such as Sodium Dodecyl Sulfate (SDS), which is a common component in detergents. biosynth.com This interaction forms the basis for analytical methods aimed at quantifying these widely used chemicals in various products and environmental samples.

Beyond its use as a simple colorimetric indicator, Tropaeolin O exhibits fluorescence properties that can be harnessed for detection. It shows synchronous fluorescence upon reaction with hydroxyl ions. biosynth.com This property is reported to be useful for detecting the presence of specific chemical species. biosynth.com Applications include the detection of hydrochloric acid and the identification of p-hydroxybenzoic acid, a metabolite found in human urine. biosynth.com

Advanced Detection and Sensing Technologies

The development of advanced chemical sensors often involves integrating a recognition element, like a dye, with a signal transducer. Technologies such as electrochemical sensors and optical fiber sensors offer high sensitivity and potential for miniaturization. mdpi.comnih.govaragonphotonics.com Optical fiber sensors, for instance, use the fiber to transmit light to and from a sensing region, providing immunity to electromagnetic interference. nih.gov Electrochemical sensors measure changes in electrical properties as the analyte interacts with a modified electrode surface. ecsense.commdpi.com

While the integration of Tropaeolin O into such advanced platforms like fiber optic or electrochemical sensors is not yet widely documented, its inherent optical properties suggest potential for future development. The synchronous fluorescence behavior of Tropaeolin O is an example of a more advanced optical detection principle beyond simple absorbance, indicating its potential as a fluorophore in more sophisticated sensing systems. biosynth.com

Development of Chemical Sensors for Environmental Analytes

The monitoring of environmental pollutants and valuable elements in industrial waste is a significant aspect of environmental protection and resource management. Chemical sensors provide a robust platform for the detection and quantification of such environmental analytes. Tropaeolin O and its derivatives have been investigated for their potential in creating these sensors, particularly for metal ions.

Research has demonstrated the successful development of a spectrophotometric method for the selective determination of palladium (Pd(II)) ions in waste solutions using the related azo dye, Tropaeolin OO. mdpi.comresearchgate.netnih.gov This method is crucial as palladium and platinum often coexist in industrial effluents, and their similar properties make selective determination challenging. mdpi.com The sensor operates on the principle of forming a metal-organic complex between the dye and the Pd(II) ions, which induces a significant and measurable change in the solution's UV-Vis spectrum. mdpi.comresearchgate.net

The formation of the colored complex allows for both qualitative and quantitative analysis. mdpi.com The optimal conditions for this sensing application have been thoroughly investigated to ensure high selectivity and sensitivity. This includes adjusting the pH, temperature, and the concentration ratio of the reactants. researchgate.netnih.gov The method has proven to be highly selective for palladium even in the presence of other common cations such as Na+, K+, Mg2+, Zn2+, Co2+, Ni2+, and Al3+, as well as Pt(IV) ions. mdpi.comresearchgate.net The application of Tropaeolin O itself has been noted for assessing water quality by detecting the presence of certain pollutants. chemimpex.com These findings underscore the potential of Tropaeolin O and its class of dyes in the fabrication of effective and selective chemical sensors for monitoring key environmental analytes.

Table 1: Optimal Conditions for Spectrophotometric Pd(II) Ion Sensor using Tropaeolin OO

| Parameter | Optimal Value/Range | Significance |

|---|---|---|

| pH | 4.10 | Ensures optimal complex formation and spectral change. mdpi.com |

| Temperature | 50 or 60 °C | Accelerates the rate of complex formation for faster detection. mdpi.com |

| Volumetric Ratio (Pd(II):Dye) | 2.5:1.5 | Provides the most distinct and stable analytical signal. mdpi.com |

| Solvent | Water or Britton-Robinson (B-R) buffer | The medium in which the reaction and measurement are performed. mdpi.comresearchgate.net |

Fluorescent Probes and Bio-Sensing Applications

Beyond colorimetric sensing, the intrinsic properties of Tropaeolin O lend themselves to applications in bio-sensing, which involves the detection of biological molecules. While research into its use as a fluorescent probe is an emerging area, its utility in spectrophotometric bio-sensing is well-established.

Tropaeolin O has been successfully employed in a simple, rapid, and sensitive spectrophotometric method for the determination of various sulphanilamides in pharmaceutical preparations. lnu.edu.uanih.gov Sulphanilamides are a crucial class of antibacterial drugs, and their accurate quantification in medicines is vital for quality control. The method is based on the formation of a blue-colored disazo dye when diazotized sulphanilamides react with Tropaeolin O in an alkaline medium (pH 10.5). lnu.edu.uanih.gov

This reaction produces a stable colored product with a maximum absorbance at 595 nm, allowing for reliable quantification. nih.gov The method has been validated for a wide range of sulphanilamides and has been successfully applied to their determination in model solutions and commercial tablets. lnu.edu.uanih.gov The linear range for the determination of these drugs is typically between 0.4 and 14.0 µg/ml, demonstrating the sensitivity of the method. nih.gov This application highlights the role of Tropaeolin O as a valuable reagent in pharmaceutical analysis, a key area of bio-sensing. While this specific application is colorimetric, the interaction with biological molecules points towards the broader potential of Tropaeolin O in the development of various types of bio-probes. The compound is also noted for its use in biological staining for visualizing cellular structures. chemimpex.comchemimpex.com

Table 2: Analytical Parameters for Spectrophotometric Determination of Sulphanilamides using Tropaeolin O

| Sulphanilamide Derivative | Linear Range (µg/ml) |

|---|---|

| Sulphanilamide (SA) | 0.4 - 14.0 |

| Sulphamerazine (SMR) | 0.4 - 14.0 |

| Sulphamethazine (SMZ) | 0.4 - 14.0 |

| Sulphadimethoxine (SDM) | 0.4 - 14.0 |

| Sulphamethoxazole (SMX) | 0.4 - 14.0 |

| Sulphadiazine (SDA) | 0.4 - 14.0 |

| Sulfathiazole (STZ) | 0.4 - 14.0 |

| Sulphaguanidine (SGN) | 0.4 - 14.0 |

| Sulphamonomethoxine (SMM) | 0.4 - 14.0 |

| Sulphamethoxypyridazine (SMP) | 0.4 - 14.0 |

Data sourced from Boiko et al., 2011. nih.gov

Degradation Pathways and Environmental Remediation Research

Photodegradation Mechanisms of Tropaeolin O

Photodegradation harnesses light energy, often in conjunction with a catalyst, to induce chemical decomposition. For Tropaeolin O, this method represents a promising pathway for remediation, leveraging photocatalysts that can be activated by UV or visible light to generate highly reactive species capable of mineralizing the dye.

The efficiency of photocatalysis can be significantly enhanced by doping semiconductor nanoparticles like zinc oxide (ZnO) with metals.

Silver-doped Zinc Oxide (Ag-doped ZnO): Research has demonstrated the potent catalytic activity of Ag-doped ZnO nanoparticles in the degradation of Tropaeolin O. dntb.gov.uamdpi.comresearchgate.netupr.edu In one study, Ag-doped ZnO nanoparticles, synthesized in ethylene (B1197577) glycol to be mainly spherical with a size of approximately 10 nm, were used. dntb.gov.uamdpi.comresearchgate.net The presence of silver ions in the ZnO crystal structure was found to markedly improve the photocatalytic capacity compared to non-doped ZnO. mdpi.comresearchgate.net For instance, 100 ppm of Ag-doped ZnO nanoparticles achieved 92% degradation of Tropaeolin O within 550 minutes under UV irradiation. mdpi.comresearchgate.netupr.edu In contrast, a significantly higher concentration of non-doped ZnO (500 ppm) was required to achieve a lower degradation of 81% over 420 minutes. researchgate.net

Iron-doped Zinc Oxide (Fe-doped ZnO): While specific studies on Tropaeolin O degradation using Fe-doped ZnO are not prevalent, the principles are well-established from research on other pollutants. The inclusion of iron oxide (such as γ-Fe₂O₃) in a ZnO composite enhances the material's surface area and pore volume. mdpi.com This improved structure facilitates the adsorption of pollutants onto the catalyst's surface, a critical step for an efficient photodegradation process. mdpi.com Furthermore, the presence of iron oxide can improve the photocatalytic properties of ZnO, leading to a higher degradation efficiency. mdpi.com

Interactive Data Table: Tropaeolin O Degradation Efficiency

| Catalyst | Catalyst Concentration (ppm) | Degradation (%) | Time (min) | Source(s) |

|---|---|---|---|---|

| Ag-doped ZnO | 100 | 92% | 550 | mdpi.com |

| Ag-doped ZnO | 50 | 58% | 550 | mdpi.com |

The mechanism of photocatalytic degradation is fundamentally driven by the generation of reactive oxygen species (ROS). dntb.gov.uaresearchgate.netupr.edudoaj.org When a semiconductor photocatalyst like Ag-doped ZnO is irradiated with UV light, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. researchgate.net

The separated holes and electrons then react with water molecules and dissolved oxygen to generate highly potent ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). These ROS are powerful oxidizing agents that attack the Tropaeolin O molecule. The initial attack often targets electron-rich parts of the dye molecule, such as the hydroxyl (-OH) and amino (-NH) groups. dntb.gov.uaupr.edu This leads to the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color, and the formation of smaller intermediate fragments. dntb.gov.uaupr.edu Continued attack by ROS leads to the opening of the aromatic rings and, ultimately, the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. dntb.gov.uadoaj.org

Several physical and chemical properties of the nanocatalyst significantly influence its effectiveness in degrading Tropaeolin O.

Nanoparticle Size and Surface Area: The efficiency of a catalyst is directly related to its available surface area. The small size of the synthesized Ag-doped ZnO nanoparticles (~10 nm) provides a very high surface-area-to-volume ratio, which in turn offers a larger number of active catalytic sites for the degradation reaction to occur. mdpi.com

Catalyst Concentration: The concentration of the nanocatalyst in the solution is a critical parameter. Studies show a clear dependence of degradation efficiency on catalyst loading. For Ag-doped ZnO, increasing the concentration from 50 ppm to 100 ppm resulted in a substantial increase in Tropaeolin O degradation from 58% to 92% under the same experimental conditions. mdpi.com

Surface Charge: The surface charge of the nanoparticle affects its interaction with the dye molecule. Tropaeolin O is classified as an anionic dye because of the sulfonic group in its structure, which imparts a negative charge in aqueous solutions. mdpi.com ZnO nanoparticles generally have a point of zero charge (PZC) above a neutral pH of 7.0, meaning their surface is positively charged in the typical reaction environment. mdpi.com This creates a strong electrostatic attraction between the positively charged catalyst surface and the negatively charged dye molecules, promoting adsorption of the dye onto the nanoparticle where it can be effectively degraded. mdpi.com

Chemical Degradation Studies

Chemical degradation methods involve the use of reactive chemical agents to break down the dye structure. Research in this area has explored the utility of strong reducing agents like zero-valent iron and natural antioxidants like ascorbic acid.

Zero-valent iron (Fe⁰ or ZVI) is a strong reducing agent that has been effectively used for the degradation of various organic pollutants, including Tropaeolin O. nih.govmdpi.com The degradation mechanism and resulting products are highly dependent on the atmospheric conditions, specifically whether the environment is inert or oxidizing. nih.gov

Under an Inert Atmosphere: In the absence of oxygen, the degradation proceeds via a reductive pathway. The proposed mechanism begins with the adsorption of the Tropaeolin O molecule onto the surface of the solid iron, facilitated by the sulfonate function. nih.gov This is followed by the reductive cleavage of the azo bond (–N=N–) by the ZVI. This primary step breaks the molecule into two main intermediates: 1-amino-2-naphthol (B1212963) and sulfanilic acid. nih.gov These intermediates can be further reduced to form 1,2-dihydroxynaphthalene and benzene. nih.gov

Under an Oxidizing Atmosphere: In the presence of oxygen, the degradation process is more complex. While the initial reductive steps are similar to those in an inert atmosphere, a parallel homogeneous degradation process also occurs. nih.gov This process is driven by the stepwise reduction of oxygen by ZVI, which generates hydrogen peroxide (H₂O₂). nih.gov The combination of Fe²⁺ (formed from ZVI oxidation) and H₂O₂ creates a Fenton-like system, producing highly reactive hydroxyl radicals that contribute to the degradation. Consequently, the degradation of the intermediates proceeds further. The 1,2-dihydroxynaphthalene formed is oxidized to 1,2-naphthalenedione, which is then broken down into various polar monocyclic compounds and eventually into unidentified volatile final products. nih.gov

Interactive Data Table: Comparison of Tropaeolin O Degradation by ZVI

| Atmosphere | Primary Mechanism | Key Intermediates/Products | Source(s) |

|---|---|---|---|

| Inert | Reductive cleavage of azo bond | 1-amino-2-naphthol, Sulfanilic acid, 1,2-dihydroxynaphthalene, Benzene | nih.gov |

Ascorbic acid (Vitamin C), a natural and non-toxic compound, has been investigated as a reducing agent for azo dye degradation.

Kinetics: Studies have shown that ascorbic acid can effectively decolorize and degrade Tropaeolin O in aqueous solutions. mdpi.com The degradation process is observed to be rapid, with a detailed analysis showing that the rate of color change is dependent on the initial concentration of ascorbic acid. mdpi.comresearchgate.net In experiments conducted at 50 °C, complete degradation of Tropaeolin O was achieved within 24 hours. mdpi.com

Products: The degradation of Tropaeolin O by ascorbic acid involves the reduction of the azo bond. Analysis of the resulting solution using liquid chromatography-mass spectrometry (LCMS) has led to the identification of degradation products. mdpi.com One of the key products formed during the degradation of Tropaeolin OO in the presence of ascorbic acid is 1,2-Diphenylhydrazine (with a measured mass-to-charge ratio, m/z, of 185.1073). mdpi.com The formation of such amine compounds indicates that, similar to other reductive processes, the primary mechanism involves the cleavage of the nitrogen-nitrogen double bond.

Radiolytic Degradation by Ionizing Radiation

The application of ionizing radiation is an emerging advanced oxidation process for the treatment of wastewater containing recalcitrant organic pollutants like azo dyes. The process hinges on the radiolysis of water, which generates highly reactive species, primarily hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). These species effectively attack and degrade the complex structures of dye molecules.

Research on various azo dyes has demonstrated that gamma radiation can lead to significant decolorization and degradation. researchgate.netiaea.org The degradation process is initiated by the reaction of these radiolytic species with the dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–) and the fragmentation of the aromatic rings. researchgate.net The efficiency of degradation is often dose-dependent, with higher absorbed doses generally resulting in a greater degree of decolorization and mineralization. researchgate.netneliti.com

The presence of oxygen can significantly enhance the degradation process by forming peroxyl radicals, which are also powerful oxidizing agents. iaea.orgichtj.waw.pl Studies have shown that irradiation in aerated solutions leads to more efficient degradation compared to anoxic conditions. researchgate.netresearchgate.net The pH of the solution can also influence the degradation efficiency, with neutral pH often being optimal for maximum degradation of certain reactive azo dyes. researchgate.net

The end-products of radiolytic degradation are typically smaller organic molecules, such as organic acids (e.g., oxalic acid, formic acid), and ultimately, complete mineralization to carbon dioxide, water, and inorganic ions can be achieved. researchgate.netiaea.orgneliti.com The formation of these less harmful substances underscores the potential of ionizing radiation as a viable method for the remediation of dye-contaminated water.

Table 1: Key Reactive Species in Radiolytic Degradation and Their Role

| Reactive Species | Role in Degradation |

|---|---|

| Hydroxyl Radical (•OH) | A powerful, non-selective oxidizing agent that attacks the dye molecule, leading to bond cleavage and fragmentation. |

| Hydrated Electron (e⁻aq) | A strong reducing agent that can effectively break the azo bond. |

| Hydrogen Atom (H•) | A reducing agent that contributes to the degradation process. |

| Peroxyl Radical (ROO•) | Formed in the presence of oxygen, it is a potent oxidizing species that enhances the degradation efficiency. |

Bioremediation Approaches for Azo Dye Degradation

Bioremediation offers an environmentally friendly and cost-effective alternative to conventional physicochemical methods for treating azo dye effluents. biotech-asia.orgresearchgate.net This approach utilizes the metabolic potential of microorganisms, such as bacteria, fungi, and algae, to decolorize and degrade these synthetic compounds. researchgate.netnih.govnih.gov

The initial and crucial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which results in the loss of color. nih.govmdpi.com This process is primarily carried out by a group of enzymes known as azoreductases. nih.govmdpi.com These enzymes facilitate the transfer of reducing equivalents, often from NADH, to the azo dye, breaking the nitrogen double bond and forming colorless aromatic amines. researchgate.net

In addition to azoreductases, other microbial enzymes are involved in the degradation process. Oxidative enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases, commonly found in fungi, can also decolorize azo dyes by oxidizing the dye molecule. mdpi.comijcmas.com The specific enzymatic pathway can vary depending on the microorganism and the chemical structure of the dye. mdpi.com

Microbial degradation can occur under both anaerobic and aerobic conditions. mdpi.com Anaerobic conditions are generally more effective for the initial reductive decolorization, while the subsequent degradation of the resulting aromatic amines, which can be toxic, often requires aerobic processes. mdpi.comijcmas.com Some bacteria, however, have demonstrated the ability to degrade azo dyes completely under aerobic conditions. mdpi.com

Table 2: Key Enzymes in Microbial Azo Dye Degradation

| Enzyme | Mechanism of Action | Microbial Source (Examples) |

|---|---|---|

| Azoreductase | Reductive cleavage of the azo bond, leading to decolorization. researchgate.net | Bacteria (e.g., Pseudomonas, Bacillus), Fungi mdpi.comjocpr.com |

| Laccase | Oxidative degradation of the dye molecule. mdpi.com | Fungi (e.g., Trametes versicolor), Bacteria mdpi.comijcmas.com |

| Lignin Peroxidase (LiP) | Oxidative cleavage of aromatic rings. mdpi.com | Fungi (e.g., Phanerochaete chrysosporium) mdpi.com |

| Manganese Peroxidase (MnP) | Oxidation of phenolic and non-phenolic aromatic compounds. ijcmas.com | Fungi (e.g., Phanerochaete chrysosporium) ijcmas.com |

The efficiency of microbial degradation of Tropaeolin O and other azo dyes is significantly influenced by various physicochemical parameters. Optimizing these factors is crucial for enhancing the decolorization and degradation rates in bioremediation systems.

pH: The pH of the medium affects both the activity of the degradative enzymes and the surface charge of the microbial cells, which can influence dye-cell interactions. researchgate.net Most bacteria exhibit optimal decolorization activity at a neutral or slightly alkaline pH. researchgate.net Extreme acidic or alkaline conditions can inhibit microbial growth and enzyme function, leading to a decrease in degradation efficiency. researchgate.net For instance, a study on Proteus mirabilis found the optimal pH for color removal to be between 6.5 and 7.5. nih.gov

Temperature: Temperature plays a vital role in microbial growth and enzyme kinetics. Each microorganism has an optimal temperature range for its metabolic activities. For many mesophilic bacteria involved in dye degradation, this range is typically between 30°C and 40°C. nih.gov Temperatures outside this range can lead to reduced enzymatic activity and slower degradation rates.

Oxygen Level: The presence or absence of oxygen is a critical factor. As mentioned, anaerobic or anoxic conditions are generally favorable for the initial reductive cleavage of the azo bond. ijcmas.com However, the complete mineralization of the resulting aromatic amines often requires subsequent aerobic treatment. mdpi.comijcmas.com

Dye Concentration: High concentrations of azo dyes can be toxic to microorganisms, inhibiting their growth and metabolic activity. mdpi.com The optimal dye concentration for degradation varies depending on the microbial strain and its tolerance level.

Carbon and Nitrogen Sources: The availability of suitable carbon and nitrogen sources can significantly impact microbial growth and the production of degradative enzymes. researchgate.netnih.gov In some cases, the dye itself can serve as a nitrogen source for the microorganisms. biotech-asia.org

Table 3: Influence of Physicochemical Parameters on Azo Dye Biodegradation

| Parameter | General Effect on Biodegradation |

|---|---|

| pH | Optimal activity is typically at neutral or slightly alkaline conditions; extreme pH inhibits degradation. researchgate.net |

| Temperature | Each microorganism has an optimal temperature range for maximum degradation efficiency. nih.gov |

| Oxygen | Anaerobic conditions favor initial decolorization, while aerobic conditions are often needed for complete mineralization of intermediates. mdpi.comijcmas.com |

| Dye Concentration | High concentrations can be inhibitory or toxic to microorganisms. mdpi.com |

| Nutrients | Availability of carbon and nitrogen sources is crucial for microbial growth and enzyme production. researchgate.netnih.gov |

Environmental Fate and Persistence of Tropaeolin O in Aquatic Systems

The environmental fate of Tropaeolin O, like other azo dyes, is a significant concern due to its potential persistence and the formation of harmful degradation products in aquatic ecosystems. gsconlinepress.comgsconlinepress.com Azo dyes are designed to be stable and resistant to fading, which contributes to their persistence in the environment. nih.govmdpi.com

Once released into aquatic systems, Tropaeolin O can reduce light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae, disrupting the ecological balance. gsconlinepress.comigem.org The persistence of these dyes is influenced by factors such as their chemical structure, water chemistry, and the presence of microorganisms. battelle.orgcefic-lri.org

While Tropaeolin O may be relatively stable under normal environmental conditions, it can undergo degradation through various abiotic and biotic processes. bepls.com However, this degradation can lead to the formation of aromatic amines, which are often more toxic and potentially carcinogenic than the parent dye molecule. gsconlinepress.comgsconlinepress.combepls.com These degradation products can persist in the water column or accumulate in sediments. nih.gov

The transport of Tropaeolin O in aquatic systems is governed by its solubility in water and its potential to adsorb to suspended solids and sediments. nih.govepa.gov This can lead to the contamination of benthic environments and the potential for bioaccumulation in aquatic organisms, posing a risk to the food chain. gsconlinepress.commdpi.com Understanding the fate and persistence of Tropaeolin O is crucial for assessing its environmental risk and developing effective remediation strategies. battelle.orgepa.gov

Analysis of Degradation Products and Mineralization Pathways

The degradation of Tropaeolin O, whether through radiolytic or biological methods, involves the breakdown of the parent molecule into various smaller compounds. Identifying these degradation products is essential for evaluating the effectiveness of the treatment process and ensuring the complete detoxification of the effluent.

Under inert conditions, the degradation of Tropaeolin O by iron has been proposed to proceed through the reduction of the azo bond, forming 1-amino-2-naphthol and sulfanilic acid. nih.gov These intermediates can be further reduced. nih.gov In the presence of an oxidizing atmosphere, the degradation pathway becomes more complex, with the initial products undergoing further breakdown into compounds like 1,2-naphthalenedione and eventually more polar, monocyclic compounds. nih.gov

In microbial degradation, the initial step is the reductive cleavage of the azo bond, leading to the formation of aromatic amines. mdpi.comjocpr.com For Tropaeolin O, this would likely result in the formation of sulfanilic acid and an aminonaphthol derivative. The subsequent aerobic degradation of these amines is crucial for complete mineralization. This aerobic phase involves the opening of the aromatic rings, a process often facilitated by enzymes like dioxygenases, leading to the formation of aliphatic acids that can then enter central metabolic pathways and be converted to carbon dioxide and water. ijcmas.com

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to separate and identify the various intermediates and final products of degradation. neliti.commdpi.comjocpr.com These analyses provide insights into the degradation pathways and help to confirm the complete mineralization of the dye into non-toxic substances. jocpr.comresearchgate.net For example, the disappearance of the original dye's characteristic peaks and the appearance of new peaks corresponding to smaller molecules in HPLC or GC-MS chromatograms indicate successful degradation. jocpr.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-naphthalenedione |

| 1-amino-2-naphthol |

| Carbon dioxide |

| Formic acid |

| Oxalic acid |

| Sulfanilic acid |

Emerging Research Areas and Future Perspectives

Tropaeolin O in Renewable Energy Systems

The unique photochemical properties of Tropaeolin O make it a candidate for next-generation solar energy technologies. Researchers are actively exploring its role as a photosensitizer, a molecule that absorbs light and transfers the energy to other components of a system.

Photogalvanic Cells for Solar Energy Conversion and Storage

Tropaeolin O has demonstrated significant promise as a photosensitizer in photogalvanic (PG) cells. These devices convert solar energy into electrical energy through photochemical reactions in an electrolyte solution, offering the distinct advantage of in-situ energy storage. hep.com.cnresearchgate.netresearchgate.net In a typical setup, a PG cell consists of a photosensitizer (Tropaeolin O), a reductant, a surfactant, and electrodes. researchgate.netnih.gov When illuminated, the Tropaeolin O molecule absorbs photons and enters an excited state. It then accepts an electron from a reductant (such as oxalic acid), becoming a reduced, energy-rich species. researchgate.net This process generates a potential difference between the electrodes, producing an electrical current. researchgate.net

Research has focused on optimizing the performance of Tropaeolin O-based PG cells by modifying other components. For instance, one study utilized Oxalic Acid as a reductant and Benzalkonium chloride as a surfactant, achieving a notable power output of 829.5 µW and a potential of 998 mV. researchgate.net Another investigation focused on replacing the traditional, costly saturated calomel (B162337) electrode with a robust and inexpensive graphite (B72142) counter electrode. hep.com.cnmtixtl.com This configuration yielded a stable electrical output with a potential of 676 mV, a current of 2000 µA, and a power of 340.0 µW. hep.com.cn These findings underscore the potential of Tropaeolin O in developing cost-effective and durable solar energy conversion and storage systems. hep.com.cnresearchgate.net

Performance of Tropaeolin O-Based Photogalvanic Cells

| Cell Configuration | Potential (mV) | Current (µA) | Power (µW) | Reference |

|---|---|---|---|---|

| Tropaeolin O-Oxalic Acid-Benzalkonium chloride | 998 | 3200 | 829.5 | researchgate.net |

| Graphite counter electrode-modified Tropaeolin O | 676 | 2000 | 340.0 | hep.com.cn |

Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that uses a sensitizing dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to generate electricity. icrc.ac.irmorressier.comfrontiersin.org The fundamental process involves the dye absorbing light, which excites an electron that is then injected into the semiconductor's conduction band. frontiersin.org

While there is extensive research on various organic dyes for DSSCs, the specific application of Tropaeolin O is an emerging area with limited direct studies. icrc.ac.iricrc.ac.irresearchgate.net However, the broader class of azo dyes, to which Tropaeolin O belongs, is recognized for its strong light-absorbing properties, cost-effectiveness, and synthetic versatility, making them attractive candidates for DSSC research. icrc.ac.irmorressier.comicrc.ac.ir Studies on other azo dyes have shown that their performance is highly dependent on their molecular structure, particularly the anchoring groups (like carboxylic or sulfonic acid) that bind the dye to the TiO₂ surface. icrc.ac.iracs.org For instance, research on certain azo dyes has achieved power conversion efficiencies of up to 3.52%. icrc.ac.ir Future research could focus on adapting the molecular structure of Tropaeolin O to optimize its performance as a sensitizer (B1316253) in DSSC architectures.

Integration into Novel Material Science Architectures

The inherent properties of Tropaeolin O as a chromophore and pH-sensitive molecule open up possibilities for its integration into advanced materials. gspchem.comchemimpex.com An area of future potential is the incorporation of Tropaeolin O into polymer films or nanomaterial composites to create "smart" materials. Such materials could change color in response to environmental stimuli, acting as sensors.

Research in environmental science has already demonstrated the interaction of Tropaeolin O with nanomaterials. Studies on the photodegradation of the dye have utilized silver-doped zinc oxide (Ag-doped ZnO) nanoparticles as photocatalysts. mdpi.comresearchgate.net In these studies, Ag-doped ZnO nanoparticles effectively degraded Tropaeolin O under UV irradiation, with up to 92% degradation achieved. mdpi.com This research, while focused on remediation, confirms the physical interaction between Tropaeolin O and nanoparticle surfaces, a foundational concept for embedding it into new material architectures for different functions. Future work could explore embedding Tropaeolin O in transparent polymers to develop large-area chemical sensors or integrating it with plasmonic nanoparticles to enhance its light-absorbing properties for various applications.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules like Tropaeolin O at the atomic level. researchgate.net DFT calculations allow researchers to model the electronic structure of molecules, providing insights into their chemical reactivity and spectroscopic properties. researchgate.net